molecular formula C26H30N4O4S B2981010 (4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351635-39-6

(4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2981010
CAS No.: 1351635-39-6
M. Wt: 494.61
InChI Key: INJLZALWVSCGEY-UHFFFAOYSA-N
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Description

The compound (4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of imidazole with other organic compounds. For example, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl)benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The imidazole ring is a key structural feature, containing two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains a phenyl ring linked to the imidazole ring .

Scientific Research Applications

  • Antiproliferative Activity and Structural Analysis :

    • The compound was evaluated for antiproliferative activity, indicating potential use in cancer research. It was structurally characterized using various techniques, including X-ray diffraction, revealing details about its molecular conformation and stability, which are crucial for understanding its interactions at the molecular level (Prasad et al., 2018).
  • Enzyme Inhibitory Activity :

    • Studies have shown the effectiveness of similar compounds in inhibiting enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests potential applications in treating diseases related to enzyme dysfunction, such as Alzheimer's or certain types of cancer (Cetin et al., 2021).
  • Thermal and Structural Studies :

    • Research on related compounds has included thermal and structural studies, which are essential for understanding the stability and behavior of the compound under various conditions. Such studies can inform its suitability for different applications, including material science and pharmaceutical development (Karthik et al., 2021).
  • Antitumor Activity :

    • Compounds with similar structures have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting the potential for this compound to be used in cancer treatment research (Tang & Fu, 2018).
  • Synthesis and Chemical Properties :

    • The synthesis and chemical properties of compounds with similar structures have been explored. This kind of research is foundational for understanding how to manipulate and utilize these compounds in various scientific applications (Wang et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods for its derivatives. Given the wide range of activities exhibited by imidazole derivatives , this compound could be a promising candidate for further study in drug development.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c31-26(23-6-8-24(9-7-23)35(32,33)30-16-18-34-19-17-30)28-13-10-21(11-14-28)20-29-15-12-27-25(29)22-4-2-1-3-5-22/h1-9,12,15,21H,10-11,13-14,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLZALWVSCGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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